4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide
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Overview
Description
4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide: is a complex organic compound that features a pyrazolyl group and a pyrrolylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrrolylmethyl components. One common approach is to first synthesize the pyrazolyl core through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde. The pyrrolylmethyl group can be synthesized through a similar cyclization reaction involving pyrrole and an appropriate aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.
Reduction: : The pyrazolyl group can be reduced to form pyrazolidines.
Substitution: : The pyrrolylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 4-(5-methyl-3,4-dihydropyrazol-2-yl)benzamide carboxylic acid.
Reduction: : Formation of 4-(5-methyl-3,4-dihydropyrazolidin-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research has explored its use in drug development, particularly in targeting specific receptors or enzymes.
Industry: : It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
2-(3,4-dimethylphenyl)-4-{[2-hydroxy-3'- (1H-tetrazol-5-yl)biphenyl-3-yl]-hydrazono}-5-methyl-2,4-dihydropyrazol-3-one
5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl
These compounds share similar structural motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-8-10-20(19-12)15-6-4-13(5-7-15)16(21)18-11-14-3-2-9-17-14/h2-7,9,17H,8,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPBXGUUCDZRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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